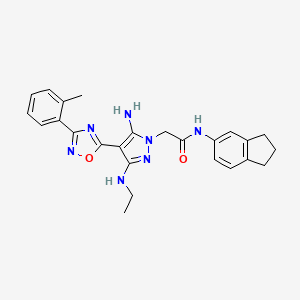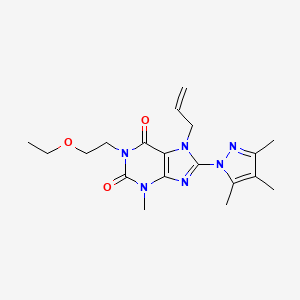
1-(2-Ethoxyethyl)-3-methyl-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tr ihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethoxyethyl)-3-methyl-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tr ihydropurine-2,6-dione is a useful research compound. Its molecular formula is C19H26N6O3 and its molecular weight is 386.456. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Ethoxyethyl)-3-methyl-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tr ihydropurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethoxyethyl)-3-methyl-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tr ihydropurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds with complex structures, including pyridines, pyrazoles, and diones, are frequently synthesized and characterized to explore their chemical properties and potential applications. For example, the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine and their molecular structures have been studied, revealing insights into their formation and tautomeric forms in solution (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Electron Transport Materials for Solar Cells
Novel compounds, especially those with electron-deficient backbones such as diketopyrrolopyrrole (DPP), are being explored for their applications as electron transport layers in polymer solar cells. These materials can enhance the efficiency of solar cells by facilitating electron extraction and reducing recombination (Hu et al., 2015).
Advanced Synthesis Techniques
The development of efficient synthesis methods for heterocyclic compounds is a key area of research. For instance, a one-pot, four-component synthesis method for pyrazolophthalazine dione derivatives demonstrates the efficiency of modern synthetic techniques in producing complex molecules (Torkian, Dabiri, Salehi, & Bararjanian, 2011).
Pharmaceutical Chemistry
Research into heterocyclic compounds like chromenopyrimidines, which exhibit antibacterial, fungicidal, and antiallergic properties, highlights the potential of such chemicals in pharmaceutical applications (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Organic Electronics
The synthesis of small molecular non-fullerene electron acceptors for organic solar cells, which achieve high power conversion efficiency and impressive open-circuit voltages, showcases the application of complex organic compounds in renewable energy technologies (Gupta et al., 2017).
properties
IUPAC Name |
1-(2-ethoxyethyl)-3-methyl-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-7-9-23-15-16(20-18(23)25-14(5)12(3)13(4)21-25)22(6)19(27)24(17(15)26)10-11-28-8-2/h7H,1,8-11H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFAEHZIMISICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C(N2CC=C)N3C(=C(C(=N3)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyethyl)-3-methyl-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

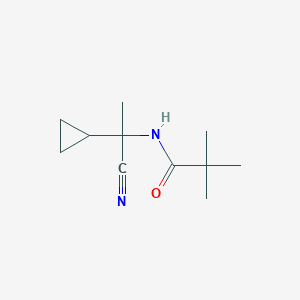
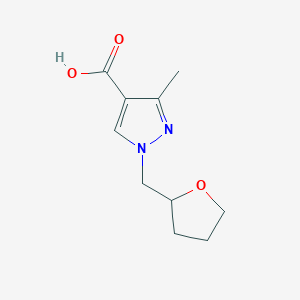
![Methyl 4-(2-(2-(dimethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2731849.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2731853.png)

![3-[(Methylsulfonyl)methyl]benzoic acid](/img/structure/B2731857.png)
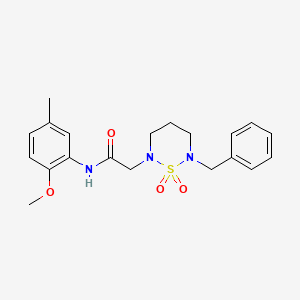
![N-(3,4-dimethylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2731861.png)
![1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2731862.png)
![2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2731863.png)

